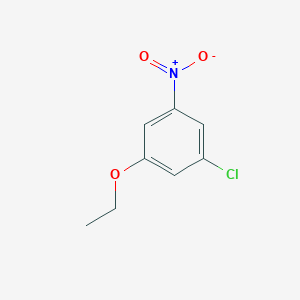

1-Chloro-3-ethoxy-5-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Chloro-3-ethoxy-5-nitrobenzene is a chemical compound with the CAS Number: 858855-23-9. It has a molecular weight of 201.61 . The IUPAC name for this compound is 1-chloro-3-ethoxy-5-nitrobenzene .

Molecular Structure Analysis

The molecular structure of 1-Chloro-3-ethoxy-5-nitrobenzene is represented by the linear formula C8H8ClNO3 . The InChI code for this compound is 1S/C8H8ClNO3/c1-2-13-8-4-6 (9)3-7 (5-8)10 (11)12/h3-5H,2H2,1H3 .Applications De Recherche Scientifique

Synthesis and Chemical Interaction

Ethoxylation of p-Chloronitrobenzene 1-Chloro-3-ethoxy-5-nitrobenzene can be synthesized through the ethoxylation of p-chloronitrobenzene using phase-transfer catalysts under ultrasound irradiation. This reaction demonstrates the efficacy of phase-transfer catalysts and ultrasound in nucleophilic substitution reactions. The reaction kinetics are influenced by various factors including the amount of catalyst, quaternary ammonium salts, agitation speed, and temperature (Wang & Rajendran, 2007).

Isotopic Abundance Analysis The compound has been studied for its isotopic abundance ratios of PM+1/PM, PM+2/PM, and PM+3/PM using gas chromatography-mass spectrometry. The findings suggest potential alterations in the compound's physicochemical and thermal properties, possibly influencing the rate of chemical reactions (Trivedi et al., 2016).

Biological and Environmental Applications

Microbial Degradation 1-Chloro-3-ethoxy-5-nitrobenzene has been used as a sole source of carbon, nitrogen, and energy for certain bacterial strains. Research indicates its microbial degradation, where specific strains can transform it into different products depending on the environmental conditions (Shah, 2014).

Electrochemical Sensing The compound has been investigated in the context of electrochemical sensors. For instance, studies have explored the use of β-cyclodextrin/carbon nanohorn nanohybrids for sensitive electrochemical sensing of 1-chloro-4-nitrobenzene, highlighting its significance in environmental monitoring due to the substance's presence in agricultural and economic activities (Kingsford et al., 2018).

Safety And Hazards

Orientations Futures

The future directions of synthetic chemistry, including the synthesis of compounds like 1-Chloro-3-ethoxy-5-nitrobenzene, involve improving the ability of synthesis and enhancing the application of synthesis . This includes developing higher selectivity, higher efficiency, and more environmentally friendly processes .

Propriétés

IUPAC Name |

1-chloro-3-ethoxy-5-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-2-13-8-4-6(9)3-7(5-8)10(11)12/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMSMARXRTYCKNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)[N+](=O)[O-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-ethoxy-5-nitrobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-5-chloro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2363867.png)

![8-{[benzyl(methyl)amino]methyl}-1,3-dimethyl-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2363870.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-benzylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2363871.png)

![3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2363875.png)

![N-(4-chlorobenzyl)-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetamide](/img/structure/B2363876.png)